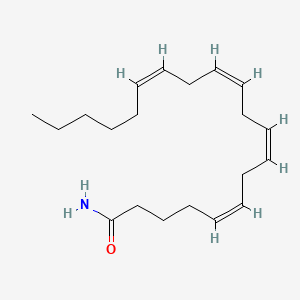

Arachidonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H2,21,22)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBSCAZCQDLUDU-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347885 | |

| Record name | Arachidonoyl amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85146-53-8 | |

| Record name | Arachidonoyl amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dawn of Endocannabinoid Research: A Technical History of the Discovery and Isolation of Arachidonamide (Anandamide)

The identification of N-arachidonoylethanolamine, more commonly known as anandamide (B1667382), in 1992 marked a pivotal moment in neuroscience and pharmacology. It confirmed the existence of an endogenous signaling system that utilizes the same receptors as Δ⁹-tetrahydrocannabinol (THC), the psychoactive component of cannabis. This discovery opened the door to the vast and complex field of the endocannabinoid system. This guide provides a detailed technical account of the seminal work that led to the isolation and characterization of this novel neurotransmitter.

The Breakthrough Discovery

In a landmark 1992 paper published in Science, a team led by Raphael Mechoulam, and including researchers William A. Devane and Lumír Hanuš, reported the successful isolation and structural elucidation of a brain constituent that binds to the cannabinoid receptor.[1][2][3] This molecule, isolated from porcine brain, was named "anandamide," derived from the Sanskrit word "ananda," meaning "bliss" or "joy," coupled with the chemical term "amide".[4][5]

The research was the culmination of a search for a natural, endogenous ligand for the cannabinoid receptor (CB1), which had been identified a few years prior.[6] The existence of a specific receptor in the brain strongly implied that the body must produce its own compounds to interact with it.

Experimental Protocols: From Tissue to Pure Compound

The isolation of anandamide was a meticulous process involving classical biochemical techniques to separate a single active compound from a complex biological matrix.[1][7] The primary source material for the initial discovery was porcine brain.[1][8]

Experimental Workflow for Isolation and Identification

The overall process can be summarized in the following key stages:

-

Tissue Homogenization and Lipid Extraction: The process began with the homogenization of porcine brain tissue. This was followed by a lipid extraction procedure, likely using a chloroform-methanol mixture, to separate the lipid-soluble components from the aqueous phase.

-

Chromatographic Fractionation: The crude lipid extract was subjected to multiple rounds of column chromatography to progressively purify the active component. Researchers used a bioassay-guided fractionation approach. At each step, the resulting fractions were tested for their ability to bind to the cannabinoid receptor.

-

High-Performance Liquid Chromatography (HPLC): The most active fractions from column chromatography were further purified using HPLC, a high-resolution technique that separates compounds based on their polarity and interaction with the stationary phase. This step was crucial for isolating the compound to near homogeneity.

-

Structural Elucidation: The pure, active compound was then analyzed to determine its chemical structure. This was achieved through a combination of:

-

Mass Spectrometry (MS): This technique provided information about the molecular weight and fragmentation pattern of the molecule, offering clues to its atomic composition.[1][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provided detailed information about the arrangement of atoms and the connectivity within the molecule, allowing for the definitive determination of its structure as N-arachidonoylethanolamine.[1][3]

-

-

Confirmation by Synthesis: To confirm the identified structure, the team chemically synthesized N-arachidonoylethanolamine.[1][3] This synthetic compound was then compared to the isolated natural compound. The fact that both compounds exhibited identical chemical properties and biological activity provided the final confirmation of the structure.[1]

References

- 1. Isolation and structure of a brain constituent that binds to the cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and structure of a brain constituent that binds to the cannabinoid receptor. | Semantic Scholar [semanticscholar.org]

- 3. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 4. Anandamide - Wikipedia [en.wikipedia.org]

- 5. acs.org [acs.org]

- 6. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Partial purification and characterization of the porcine brain enzyme hydrolyzing and synthesizing anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Complete Biosynthesis of N-arachidonoylethanolamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-arachidonoylethanolamine (AEA), commonly known as anandamide (B1667382), is an endogenous cannabinoid neurotransmitter that plays a crucial role in a variety of physiological processes, including pain sensation, appetite, mood, and memory. As a key component of the endocannabinoid system, understanding its biosynthesis is paramount for the development of novel therapeutics targeting this system. This technical guide provides a comprehensive overview of the complete biosynthesis pathway of AEA, detailing the canonical and alternative routes, quantitative enzymatic data, and methodologies for its study.

Biosynthetic Pathways of N-arachidonoylethanolamine (AEA)

The biosynthesis of AEA is a multi-step process that can occur through several distinct pathways, providing a robust and regulated supply of this important signaling molecule. The primary and most well-characterized route is the canonical pathway involving the sequential action of N-acyltransferase (NAT) and N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). However, several alternative pathways have been identified, highlighting the complexity and redundancy of AEA synthesis.

The Canonical Pathway: NAT and NAPE-PLD

The canonical pathway for AEA biosynthesis begins with the formation of N-arachidonoyl-phosphatidylethanolamine (NAPE) from the transfer of an arachidonic acid molecule from a donor phospholipid, such as phosphatidylcholine (PC), to the amine headgroup of phosphatidylethanolamine (B1630911) (PE).[1][2] This reaction is catalyzed by a Ca2+-dependent N-acyltransferase (NAT).[3][4] Subsequently, NAPE is hydrolyzed by N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to yield AEA and phosphatidic acid.[1][2]

Alternative Biosynthetic Pathways

In addition to the canonical pathway, several alternative routes for AEA synthesis have been elucidated, demonstrating the metabolic flexibility of the endocannabinoid system. These pathways often utilize different enzymes and intermediate molecules.

1. Phospholipase C (PLC) / Protein Tyrosine Phosphatase (PTPN22) Pathway:

In this pathway, NAPE is hydrolyzed by a phospholipase C (PLC) to generate phosphoanandamide.[5] This intermediate is then dephosphorylated by a protein tyrosine phosphatase, such as PTPN22, to yield AEA.[5]

2. α/β-hydrolase 4 (Abhd4) / Glycerophosphodiesterase 1 (GDE1) Pathway:

This alternative route involves the sequential deacylation of NAPE by α/β-hydrolase 4 (Abhd4) to form glycerophospho-N-arachidonoylethanolamine (GP-NAE).[6][7][8] Subsequently, glycerophosphodiesterase 1 (GDE1) hydrolyzes GP-NAE to produce AEA and glycerol-3-phosphate.[9][10]

3. Phospholipase A2 (PLA2) / Lysophospholipase D (lysoPLD) Pathway:

In this pathway, NAPE is first hydrolyzed by a phospholipase A2 (PLA2) to generate lyso-NAPE.[11][12] This intermediate is then acted upon by a lysophospholipase D (lysoPLD) to produce AEA.[11][12]

Quantitative Data on AEA Biosynthetic Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in AEA biosynthesis. It is important to note that kinetic parameters can vary depending on the experimental conditions, such as substrate presentation (e.g., micelles, vesicles) and the source of the enzyme.

| Enzyme | Substrate | Km | Vmax | Source |

| N-Acyltransferase (NAT) | Arachidonic Acid | ~10-50 µM | Not reported | Bovine Brain Membranes |

| Ethanolamine (B43304) | ~27 mM | 2230 pmol/min/mg | Bovine Brain Membranes | |

| NAPE-PLD | N-Palmitoyl-PE | Not reported | ~2.5 nmol/min/mg | Rat Brain Homogenate |

| N-Arachidonoyl-PE | Not reported | ~1.5 nmol/min/mg | Rat Brain Homogenate | |

| Phospholipase C (PLC) | N-Arachidonoyl-PE | Not reported | Not reported | RAW264.7 Macrophages |

| PTPN22 | Phosphoanandamide | Not reported | Not reported | Recombinant |

| Abhd4 | N-Palmitoyl-PE | Not reported | Not reported | Mouse Brain Lysates |

| GDE1 | GP-NAE | Not reported | Not reported | Recombinant |

| Phospholipase A2 (PLA2) | N-Palmitoyl-PE | Not reported | Not reported | Porcine Pancreas |

| Lysophospholipase D (lysoPLD) | N-Palmitoyl-lysoPE | Not reported | Not reported | Rat Brain Homogenate |

Note: The kinetic data for many of these enzymes with their specific substrates in the AEA pathway are not extensively characterized in the literature, hence some values are not reported.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of AEA biosynthesis.

N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) Activity Assay

This protocol is adapted from a method using radiolabeled substrates and thin-layer chromatography (TLC) for product separation.[13][14]

Materials:

-

Tissue homogenates or cell lysates

-

Radiolabeled N-acyl-phosphatidylethanolamine (e.g., N-[14C]arachidonoyl-PE)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

TLC plates (silica gel)

-

Developing solvent (e.g., chloroform/methanol (B129727)/water, 65:25:4, v/v/v)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare reaction mixtures containing tissue homogenate/cell lysate (e.g., 50-100 µg of protein) and radiolabeled NAPE substrate in assay buffer.

-

Initiate the reaction by adding the substrate and incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1, v/v) to extract the lipids.

-

Vortex the samples and centrifuge to separate the organic and aqueous phases.

-

Carefully collect the lower organic phase and dry it under a stream of nitrogen.

-

Resuspend the lipid extract in a small volume of chloroform/methanol (1:1, v/v).

-

Spot the resuspended extract onto a silica (B1680970) gel TLC plate alongside an AEA standard.

-

Develop the TLC plate in the appropriate solvent system until the solvent front reaches the top.

-

Allow the plate to dry and visualize the separated lipids (e.g., using a phosphorimager or by scraping the silica corresponding to the AEA standard and performing scintillation counting).

-

Quantify the amount of radiolabeled AEA produced to determine NAPE-PLD activity.

Anandamide Extraction from Biological Samples for LC-MS/MS Analysis

This protocol outlines a general procedure for the extraction of AEA from tissues and cells for subsequent quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16][17]

Materials:

-

Biological sample (tissue or cells)

-

Internal standard (e.g., AEA-d8)

-

Extraction solvent (e.g., chloroform/methanol/Tris buffer (50 mM, pH 7.4) in a 2:1:1 ratio)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system

Procedure:

-

Homogenize the tissue or lyse the cells in a suitable buffer on ice.

-

Add a known amount of the internal standard (e.g., AEA-d8) to the homogenate/lysate.

-

Add the extraction solvent to the sample, vortex vigorously, and incubate on ice.

-

Centrifuge the sample to separate the layers.

-

Carefully collect the lower organic phase containing the lipids.

-

Repeat the extraction of the aqueous phase with the organic solvent to maximize recovery.

-

Combine the organic phases and evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a solvent compatible with the LC-MS/MS mobile phase (e.g., methanol or acetonitrile).

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Quantification of Anandamide

This section provides a general overview of the parameters for quantifying AEA using LC-MS/MS. Specific conditions will need to be optimized for the instrument used.

Liquid Chromatography (LC) Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+) is commonly used.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for AEA and its internal standard.

-

AEA: e.g., m/z 348.3 → 62.1

-

AEA-d8: e.g., m/z 356.3 → 62.1

-

-

Optimization: Cone voltage and collision energy should be optimized for each transition to maximize signal intensity.

Conclusion

The biosynthesis of N-arachidonoylethanolamine is a complex and multifaceted process involving multiple enzymatic pathways. This redundancy ensures a tightly regulated supply of this critical endocannabinoid. The canonical pathway via NAT and NAPE-PLD is considered the primary route, but alternative pathways involving PLC/PTPN22, Abhd4/GDE1, and PLA2/lysoPLD provide additional layers of control and may be cell-type or context-specific. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental protocols, is essential for researchers and drug development professionals seeking to modulate the endocannabinoid system for therapeutic benefit. Further research is needed to fully elucidate the kinetic parameters of all the enzymes involved and to understand the precise regulation and interplay of these different biosynthetic routes in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Critical Enzymes Involved in Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multiple pathways involved in the biosynthesis of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ABHD4 regulates multiple classes of N-acyl phospholipids in the mammalian central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ABHD4 regulates adipocyte differentiation in vitro but does not affect adipose tissue lipid metabolism in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anandamide Biosynthesis Catalyzed by the Phosphodiesterase GDE1 and Detection of Glycerophospho-N-acyl Ethanolamine Precursors in Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anandamide biosynthesis catalyzed by the phosphodiesterase GDE1 and detection of glycerophospho-N-acyl ethanolamine precursors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biosynthesis of anandamide and N-palmitoylethanolamine by sequential actions of phospholipase A2 and lysophospholipase D - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biosynthesis of anandamide and N-palmitoylethanolamine by sequential actions of phospholipase A2 and lysophospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assay of NAPE-PLD Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 17. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Brain's Alternative Routes to Anandamide Production: A Technical Guide

For Immediate Release

A deep dive into the lesser-known enzymatic pathways responsible for the synthesis of arachidonamide (anandamide) in the brain reveals a complex and redundant network, offering new targets for therapeutic intervention. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of these alternative routes, complete with quantitative data, detailed experimental protocols, and novel pathway visualizations.

The canonical pathway for anandamide (B1667382) synthesis, involving the hydrolysis of N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE) by N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), is now understood to be only one of several mechanisms for the production of this critical endocannabinoid. Evidence from NAPE-PLD knockout mice, which exhibit largely unaltered brain anandamide levels, has spurred investigation into alternative, NAPE-PLD-independent pathways.[1][2][3] This guide elucidates these crucial alternative enzymatic routes, providing a foundational resource for the scientific community.

Key Alternative Enzymatic Pathways

Several parallel pathways contribute to the anandamide pool in the brain. These routes involve a host of different enzymes and intermediate substrates, highlighting the robustness and complexity of endocannabinoid signaling. The primary alternative pathways identified are:

-

The Phospholipase C (PLC) / Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22) Pathway: This pathway involves the hydrolysis of NAPE by PLC to generate phosphoanandamide. Subsequently, the phosphatase PTPN22 dephosphorylates this intermediate to yield anandamide.[1][4][5][6]

-

The α/β-hydrolase 4 (Abhd4) / Glycerophosphodiesterase (GDE1) Pathway: In this route, Abhd4 sequentially deacylates NAPE to form glycerophospho-N-arachidonoylethanolamine (GpAEA).[1][4][5] This intermediate is then cleaved by a phosphodiesterase, such as GDE1, to produce anandamide.[5][6]

-

The Phospholipase A2 (PLA2) / Lysophospholipase D (lysoPLD) Pathway: This pathway is initiated by the hydrolysis of NAPE by phospholipase A2 (PLA2), resulting in the formation of lyso-NAPE.[1][7][8] A distinct lysophospholipase D (lysoPLD) then acts on lyso-NAPE to generate anandamide.[4][7][8]

-

Reverse Fatty Acid Amide Hydrolase (FAAH) Activity: While primarily known for its role in anandamide degradation, under specific conditions, FAAH can catalyze the reverse reaction, synthesizing anandamide from arachidonic acid and ethanolamine.[6][9]

-

Indirect Regulation by Cyclooxygenase-2 (COX-2): COX-2 is involved in the metabolic degradation of anandamide.[10][11][12] Inhibition of COX-2 can lead to an increase in anandamide levels, suggesting that this enzyme plays a significant role in regulating the tone of this endocannabinoid.[11][13]

Quantitative Data Summary

The following table summarizes the key enzymes involved in the alternative pathways for anandamide production and their observed effects.

| Pathway | Key Enzyme(s) | Substrate(s) | Product(s) | Observed Effect on Anandamide Levels | References |

| PLC/PTPN22 | Phospholipase C (PLC), PTPN22 | NAPE, Phosphoanandamide | Phosphoanandamide, Anandamide | Contributes to LPS-induced anandamide synthesis in macrophages.[1][4] | [1][4][5][6] |

| Abhd4/GDE1 | α/β-hydrolase 4 (Abhd4), GDE1 | NAPE, GpAEA | GpAEA, Anandamide | Appears to be a dominant pathway for long-term anandamide synthesis.[1] | [1][4][5][6] |

| PLA2/lysoPLD | Phospholipase A2 (PLA2), lysoPLD | NAPE, lyso-NAPE | lyso-NAPE, Anandamide | Constitutes a potential two-step pathway for NAE biosynthesis.[7][8] | [1][4][7][8] |

| Reverse FAAH | Fatty Acid Amide Hydrolase (FAAH) | Arachidonic Acid, Ethanolamine | Anandamide | Can synthesize anandamide under high substrate concentrations.[6] | [6][9] |

| COX-2 Regulation | Cyclooxygenase-2 (COX-2) | Anandamide | Prostaglandin-ethanolamides | Inhibition of COX-2 enhances anandamide signaling.[11][13] | [10][11][12][13] |

Visualizing the Pathways

To facilitate a clearer understanding of these complex interactions, the following diagrams illustrate the enzymatic steps involved in each alternative pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are crucial for reproducibility and further investigation. The following outlines a general approach for characterizing these alternative pathways.

1. Cell Culture and Tissue Preparation:

-

Cell Lines: Utilize relevant neuronal cell lines (e.g., SH-SY5Y, Neuro-2a) and macrophage cell lines (e.g., RAW 264.7) known to produce anandamide.

-

Primary Cultures: Isolate and culture primary neurons from specific brain regions (e.g., hippocampus, cortex) of wild-type and genetically modified (e.g., NAPE-PLD knockout) mice.

-

Brain Homogenates: Prepare brain homogenates from different regions of interest to assay enzymatic activities.

2. siRNA-mediated Gene Knockdown:

-

Target Genes: Design and validate siRNAs targeting the key enzymes in the alternative pathways (e.g., PLC, PTPN22, Abhd4, GDE1, PLA2, lysoPLD).

-

Transfection: Transfect cultured cells with specific siRNAs or non-targeting control siRNAs using appropriate lipid-based reagents.

-

Validation: Confirm knockdown efficiency at the mRNA level using qRT-PCR and at the protein level using Western blotting.

3. Measurement of Anandamide Levels:

-

Lipid Extraction: Extract lipids from cell lysates or brain homogenates using a modified Bligh-Dyer method.

-

LC-MS/MS Analysis: Quantify anandamide levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Utilize a deuterated anandamide internal standard for accurate quantification.

4. Enzyme Activity Assays:

-

Substrate Incubation: Incubate cell lysates or brain homogenates with the appropriate NAPE substrate (e.g., N-arachidonoyl-PE).

-

Time-Course Analysis: Collect samples at different time points to determine the rate of anandamide formation.

-

Inhibitor Studies: Use selective inhibitors for each enzyme (where available) to confirm their role in anandamide production.

5. Western Blotting:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunodetection: Probe membranes with primary antibodies specific to the enzymes of interest, followed by incubation with HRP-conjugated secondary antibodies. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Logical Workflow for Investigating Alternative Pathways:

Conclusion

The existence of multiple, redundant pathways for anandamide synthesis in the brain underscores the critical importance of this endocannabinoid in neuronal function. A thorough understanding of these alternative enzymatic routes is paramount for the development of novel therapeutic strategies that can precisely modulate anandamide signaling. This guide provides a foundational framework for researchers to explore these pathways, offering the necessary data, protocols, and conceptual visualizations to drive future discoveries in this exciting field. The enzymes involved in these alternative pathways represent a rich source of potential drug targets for a variety of neurological and psychiatric disorders.

References

- 1. Multiple Pathways Involved in the Biosynthesis of Anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Membrane microdomains and metabolic pathways that define anandamide and 2-arachidonyl glycerol biosynthesis and breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endocannabinoids in Feeding Behavior and Energy Homeostasis - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 6. portlandpress.com [portlandpress.com]

- 7. Biosynthesis of anandamide and N-palmitoylethanolamine by sequential actions of phospholipase A2 and lysophospholipase D - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Occurrence and Biosynthesis of Endogenous Cannabinoid Precursor,N-Arachidonoyl Phosphatidylethanolamine, in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The contribution of cyclooxygenase-2 to endocannabinoid metabolism and action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyclooxygenase-2 Mediates Anandamide Metabolism in the Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years [frontiersin.org]

- 13. Substrate-selective COX-2 inhibition as a novel strategy for therapeutic endocannabinoid augmentation - PMC [pmc.ncbi.nlm.nih.gov]

The Endocannabinoid Anandamide: A Detailed Mechanistic Guide to its Interaction with CB1 and CB2 Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-arachidonoylethanolamine (Anandamide or Arachidonamide), an endogenous cannabinoid neurotransmitter, plays a crucial role in a myriad of physiological processes through its interaction with the cannabinoid receptors CB1 and CB2. This technical guide provides a comprehensive overview of the mechanism of action of Arachidonamide at these two key G-protein coupled receptors. It delves into the specifics of receptor binding, G-protein coupling, and the subsequent downstream signaling cascades, including the modulation of adenylyl cyclase, ion channels, and mitogen-activated protein kinase (MAPK) pathways. Quantitative binding and functional data are systematically presented, and detailed experimental methodologies for key assays are outlined. Furthermore, signaling pathways and experimental workflows are visually represented through detailed diagrams to facilitate a deeper understanding of the molecular pharmacology of Arachidonamide.

Introduction

Arachidonamide, derived from the Sanskrit word "ananda" meaning "internal bliss," was the first endogenous cannabinoid to be identified.[1] It is a lipid messenger that is synthesized on demand from membrane phospholipids (B1166683) and acts as a signaling molecule in the endocannabinoid system. The primary targets of Arachidonamide are the cannabinoid receptors type 1 (CB1) and type 2 (CB2), which are members of the Class A G-protein coupled receptor (GPCR) family.[2][3] CB1 receptors are predominantly expressed in the central nervous system, mediating the psychoactive effects of cannabinoids, while CB2 receptors are primarily found in the immune system and peripheral tissues, playing a role in immunomodulation.[4][5] Understanding the detailed mechanism of action of Arachidonamide at these receptors is pivotal for the development of novel therapeutics targeting the endocannabinoid system for a variety of pathological conditions.

Quantitative Analysis of Arachidonamide Interaction with CB1 and CB2 Receptors

The interaction of Arachidonamide with CB1 and CB2 receptors has been quantified through various in vitro assays, primarily radioligand binding assays to determine binding affinity (Ki) and functional assays to measure potency (EC50) in eliciting a cellular response.

| Ligand | Receptor | Assay Type | Parameter | Value (nM) | Cell Line/Tissue | Reference |

| Arachidonamide | CB1 | Radioligand Binding | Ki | 89 | - | [6] |

| Arachidonamide | CB1 | Radioligand Binding | Ki | 61 | - | [1] |

| Arachidonamide | CB1 | Functional Assay | EC50 | 31 | GPR55, CB1 | [6] |

| Arachidonamide | CB2 | Radioligand Binding | Ki | 371 | - | [6] |

| Arachidonamide | CB2 | Radioligand Binding | Ki | 1930 | - | [1] |

| Arachidonamide | CB2 | Functional Assay | EC50 | 27 | CB2 | [6] |

| Arachidonamide | CB2 | Functional Assay | EC50 | 261 (Partial Agonist) | CHO-hCB2 | [7] |

Table 1: Binding Affinity and Functional Potency of Arachidonamide at CB1 and CB2 Receptors. This table summarizes key quantitative data for the interaction of Arachidonamide with cannabinoid receptors.

Mechanism of Action at the CB1 Receptor

Upon binding to the CB1 receptor, Arachidonamide, acting as a partial agonist, induces a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins, predominantly of the Gi/o subtype.[5][8] This activation initiates a cascade of intracellular signaling events.

G-Protein Coupling and Downstream Signaling

-

Inhibition of Adenylyl Cyclase: The primary and most well-characterized downstream effect of CB1 receptor activation by Arachidonamide is the inhibition of adenylyl cyclase activity via the Gi alpha subunit.[4][9][10] This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[9][10] The reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).

-

Modulation of Ion Channels: The Gβγ subunits released upon G-protein activation directly modulate the activity of several ion channels.[4] This includes the inhibition of voltage-gated N-type and P/Q-type calcium channels, leading to a reduction in neurotransmitter release, and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization.[2][8][11]

-

Activation of MAPK Pathways: Arachidonamide-induced CB1 receptor activation also stimulates the mitogen-activated protein kinase (MAPK) signaling cascade, including extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK.[4][8][11] This pathway is implicated in regulating gene expression and cellular processes like proliferation and apoptosis.

References

- 1. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Inactivation of Anandamide Signaling: A Continuing Debate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anandamide | CB and TRPV1 Receptor Agonist | Tocris Bioscience [tocris.com]

- 7. Endocannabinoid 2-arachidonyl glycerol is a full agonist through human type 2 cannabinoid receptor: antagonism by anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anandamide, a brain endogenous compound, interacts specifically with cannabinoid receptors and inhibits adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 11. researchgate.net [researchgate.net]

The Role of Arachidonamide in Central Nervous System Signaling: A Technical Guide

Introduction

Arachidonamide, more commonly known as anandamide (B1667382) (AEA), is an endogenous fatty acid neurotransmitter that plays a pivotal role in the central nervous system (CNS). As the first identified endocannabinoid, it is a key component of the endocannabinoid system (ECS), a complex lipid signaling network that modulates a wide array of physiological processes. This technical guide provides an in-depth exploration of the function of Arachidonamide in CNS signaling, intended for researchers, scientists, and drug development professionals. We will delve into its signaling pathways, quantitative data on its interactions, and detailed experimental protocols for its study.

Core Concepts of Arachidonamide Signaling

Arachidonamide is synthesized "on-demand" from membrane lipid precursors in postsynaptic neurons in response to an increase in intracellular calcium levels.[1] It functions primarily as a retrograde messenger, traveling backward across the synapse to modulate the activity of presynaptic neurons.[2][3][4][5] This retrograde signaling mechanism allows for fine-tuning of synaptic transmission and plasticity.

Biosynthesis of Arachidonamide

The primary pathway for Arachidonamide synthesis involves the enzymatic cleavage of N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE), a membrane phospholipid.[6][7][8] This process is primarily mediated by a specific phospholipase D (NAPE-PLD).[6][7]

Inactivation of Arachidonamide

The signaling actions of Arachidonamide are terminated by a two-step process: cellular uptake and enzymatic degradation. A putative transporter facilitates the uptake of Arachidonamide from the synaptic cleft into the postsynaptic neuron.[9] Once inside the cell, it is primarily hydrolyzed by the enzyme fatty acid amide hydrolase (FAAH) into arachidonic acid and ethanolamine, which are inactive metabolites.[10]

Arachidonamide's Interaction with Cannabinoid Receptors

Arachidonamide exerts its effects primarily by binding to and activating cannabinoid receptors, which are G protein-coupled receptors (GPCRs). The two main cannabinoid receptors are CB1 and CB2.

-

CB1 Receptors: These are among the most abundant GPCRs in the CNS, with high expression in the hippocampus, basal ganglia, cerebellum, and cortex.[4] The psychotropic effects of cannabinoids are mediated by CB1 receptors.

-

CB2 Receptors: These are predominantly found in the peripheral nervous system and on immune cells, though they are also present in the CNS, particularly in microglia.

Arachidonamide is considered a partial agonist at CB1 receptors.[11] Its binding affinity (Ki) for CB1 receptors has been reported in various studies, with values typically in the nanomolar range.

Quantitative Data on Arachidonamide Interactions

The following tables summarize key quantitative data related to Arachidonamide's interaction with its primary receptor and degrading enzyme.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) for CB1 Receptor | |||

| 89 nM | Rat brain synaptosomes | [8] | |

| 39.2 ± 5.7 nM | Not specified | [12] | |

| 70 nM | Not specified | [11] | |

| 87.7 nM | Rat | [13] | |

| 239.2 nM | Human | [13] |

Table 1: Binding Affinity of Arachidonamide for the CB1 Receptor. This table presents the reported inhibitory constant (Ki) values for Arachidonamide binding to the CB1 receptor from various studies. The variability in values can be attributed to different experimental conditions and methodologies.

| Parameter | Value | Species/System | Reference |

| FAAH Hydrolysis Kinetics | |||

| Km | 2.0 ± 0.2 µM | Human brain | [14] |

| Vmax | 800 ± 75 pmol/min/mg protein | Human brain | [14] |

Table 2: Kinetic Parameters for FAAH-mediated Hydrolysis of Arachidonamide. This table provides the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the hydrolysis of Arachidonamide by fatty acid amide hydrolase (FAAH).

Signaling Pathways of Arachidonamide

Upon binding to presynaptic CB1 receptors, Arachidonamide initiates a signaling cascade that typically leads to the inhibition of neurotransmitter release. This is a key mechanism by which it modulates synaptic strength.

Figure 1: Arachidonamide Retrograde Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of Arachidonamide's function. Below are protocols for key experiments.

CB1 Receptor Binding Assay

This assay determines the affinity of a ligand for the CB1 receptor by measuring its ability to displace a radiolabeled cannabinoid agonist.

Materials:

-

Membrane preparations from cells expressing CB1 receptors or from brain tissue.

-

Radioligand: [³H]CP55,940.

-

Unlabeled Arachidonamide (or other test compounds).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of unlabeled Arachidonamide.

-

In a 96-well plate, add binding buffer, a fixed concentration of [³H]CP55,940, and varying concentrations of unlabeled Arachidonamide.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the plate at 37°C for 1 hour.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled CB1 agonist.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.[15]

Figure 2: Experimental Workflow for CB1 Receptor Binding Assay.

Fatty Acid Amide Hydrolase (FAAH) Activity Assay

This assay measures the activity of FAAH by quantifying the hydrolysis of a substrate. A common method uses a fluorogenic substrate.[16][17]

Materials:

-

Enzyme source: Cell or tissue homogenates, or purified FAAH.

-

Fluorogenic substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).

-

Assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0).

-

Fluorometer.

Procedure:

-

Prepare the enzyme sample in the assay buffer.

-

Add the AAMCA substrate to the enzyme preparation to start the reaction.

-

Incubate at 37°C.

-

Measure the increase in fluorescence over time at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm. The fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC), is released upon hydrolysis of AAMCA.

-

The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

-

A standard curve of AMC is used to convert the fluorescence units to the amount of product formed.

-

Enzyme activity is typically expressed as pmol of AMC produced per minute per mg of protein.

Figure 3: Experimental Workflow for FAAH Activity Assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to CB1 receptors upon agonist binding.[18][19][20]

Materials:

-

Membrane preparations expressing CB1 receptors.

-

[³⁵S]GTPγS.

-

Arachidonamide (or other test agonists).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

GDP.

-

Unlabeled GTPγS (for non-specific binding).

Procedure:

-

Pre-incubate membranes with GDP to ensure G proteins are in their inactive state.

-

In a 96-well plate, add assay buffer, [³⁵S]GTPγS, and varying concentrations of Arachidonamide.

-

Add the pre-treated membrane preparation to start the reaction.

-

Incubate at 30°C for 1 hour.

-

Terminate the reaction by rapid filtration.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Agonist-stimulated specific binding is calculated and used to determine the EC50 and Emax of the agonist.

Conclusion and Future Directions

Arachidonamide is a critical signaling molecule in the central nervous system, with profound effects on synaptic function and plasticity. Its retrograde signaling via CB1 receptors provides a unique mechanism for the fine-tuning of neuronal communication. The endocannabinoid system, with Arachidonamide at its core, represents a promising target for the development of novel therapeutics for a range of neurological and psychiatric disorders. Future research should focus on further elucidating the complexities of Arachidonamide's synthesis, transport, and degradation, as well as its interactions with other neurotransmitter systems. A deeper understanding of these processes will be instrumental in the rational design of drugs that can selectively modulate the endocannabinoid system for therapeutic benefit.

References

- 1. Modulation of the Endocannabinoids N-Arachidonoylethanolamine (AEA) and 2-Arachidonoylglycerol (2-AG) on Executive Functions in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Homeostasis - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Retrograde signalling by endocannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Endocannabinoid Signaling System in the CNS: A Primer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. N-arachidonoylethanolamine (anandamide), an endogenous cannabinoid receptor ligand, and related lipid molecules in the nervous tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cellular transport of anandamide, 2-arachidonoylglycerol and palmitoylethanolamide--targets for drug development? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]

- 17. Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo verbana - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]

- 20. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Degradation of Arachidonamide by Fatty Acid Amide Hydrolase (FAAH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a crucial integral membrane enzyme that plays a pivotal role in the termination of signaling cascades of a class of bioactive lipids known as fatty acid amides (FAAs).[1] Among its primary substrates is N-arachidonoylethanolamine, commonly known as anandamide (B1667382) or arachidonamide, an endogenous cannabinoid that modulates a wide array of physiological and pathological processes, including pain, inflammation, anxiety, and neuroprotection.[2][3] FAAH-mediated hydrolysis of arachidonamide to arachidonic acid and ethanolamine (B43304) effectively terminates its biological activity.[4] Consequently, FAAH has emerged as a significant therapeutic target for the development of novel analgesics, anxiolytics, and anti-inflammatory agents.[5][6] This technical guide provides a comprehensive overview of the enzymatic degradation of arachidonamide by FAAH, including its mechanism, kinetics, experimental protocols for its study, and its role in the broader endocannabinoid signaling pathway.

The Catalytic Machinery of FAAH

FAAH belongs to the amidase signature family of serine hydrolases.[1] The catalytic site of FAAH features an unusual Ser-Ser-Lys catalytic triad (B1167595) (Ser241-Ser217-Lys142 in human FAAH) responsible for the hydrolysis of the amide bond of arachidonamide. The catalytic mechanism proceeds through a two-step process involving acylation and deacylation of the active site serine.

The degradation of arachidonamide by FAAH is a critical process in regulating endocannabinoid signaling. The efficiency of this enzymatic reaction is characterized by its kinetic parameters. While specific values can vary depending on the experimental conditions and the source of the enzyme (e.g., species, recombinant vs. native), representative kinetic constants for the hydrolysis of anandamide by rat brain FAAH have been reported.

Quantitative Data

Enzyme Kinetics

The enzymatic degradation of arachidonamide by FAAH follows Michaelis-Menten kinetics. The key parameters that define the efficiency and capacity of this enzymatic reaction are the Michaelis constant (Km), the catalytic constant (kcat), and the maximum velocity (Vmax).

| Parameter | Value | Description |

| Km | ~4-15 µM | The concentration of arachidonamide at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of FAAH for its substrate. |

| kcat | ~4-5 s⁻¹ | Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per second at saturating substrate concentrations. |

| Vmax | Varies with enzyme concentration | The maximum rate of the reaction when the enzyme is saturated with the substrate. |

Note: The values presented are approximate and can vary based on the specific experimental conditions, such as pH, temperature, and the source of the enzyme.

Inhibition of FAAH Activity

The development of FAAH inhibitors is a major focus of drug discovery efforts. These inhibitors are classified as either reversible or irreversible, and their potency is typically quantified by their half-maximal inhibitory concentration (IC50).

| Inhibitor | Type | IC50 (nM) | Species/Source |

| URB597 | Irreversible | 4.6[7] | Human FAAH |

| 31[2] | N1E115 cell homogenate | ||

| 33.5[3] | CHO cells expressing human FAAH | ||

| OL-135 | Reversible | ~5-10 | Rat Brain |

| PF-3845 | Irreversible | 7.2 (60 min preincubation)[6] | Human FAAH |

| 7.4 (60 min preincubation)[6] | Rat FAAH |

Experimental Protocols

Fluorometric Assay for FAAH Activity

This assay provides a continuous and high-throughput method for measuring FAAH activity using a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).[3][8]

Materials:

-

FAAH enzyme source (e.g., rat brain microsomes, recombinant human FAAH)

-

Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA

-

AAMCA substrate (stock solution in DMSO)

-

FAAH inhibitor (optional, for control experiments)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: ~350-360 nm, Emission: ~450-465 nm)

Procedure:

-

Enzyme Preparation: Prepare dilutions of the FAAH enzyme source in cold Assay Buffer.

-

Reaction Setup: To each well of the microplate, add the following in order:

-

Assay Buffer

-

FAAH enzyme preparation

-

Test compound or vehicle (for inhibitor screening)

-

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the AAMCA substrate to each well to initiate the reaction. The final concentration of AAMCA is typically in the low micromolar range.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence in a kinetic mode at 37°C for a defined period (e.g., 30 minutes).

-

Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time curve. For inhibitor studies, calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Radioactive Assay for FAAH Activity

This method offers high sensitivity and is considered a gold standard for measuring FAAH activity, utilizing a radiolabeled substrate like [³H]anandamide or [¹⁴C]anandamide.[9][10]

Materials:

-

FAAH enzyme source

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mg/mL fatty acid-free BSA

-

Radiolabeled arachidonamide (e.g., [¹⁴C-ethanolamine]anandamide)

-

Unlabeled arachidonamide

-

Stop Solution: Chloroform/Methanol (2:1, v/v)

-

Scintillation cocktail and counter

Procedure:

-

Enzyme Preparation: Prepare the FAAH enzyme source in cold Assay Buffer.

-

Reaction Setup: In a microcentrifuge tube, combine:

-

Assay Buffer

-

FAAH enzyme preparation

-

Test compound or vehicle

-

-

Pre-incubation: Incubate the mixture at 37°C for a defined period (e.g., 15 minutes).

-

Reaction Initiation: Add the radiolabeled arachidonamide to start the reaction. The final substrate concentration is typically a mixture of labeled and unlabeled arachidonamide to achieve the desired specific activity and concentration.

-

Incubation: Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding ice-cold Stop Solution.

-

Phase Separation: Vortex the tubes and centrifuge to separate the aqueous and organic phases. The radiolabeled ethanolamine product will be in the aqueous phase, while the unreacted substrate will be in the organic phase.

-

Quantification: Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of product formed based on the specific activity of the radiolabeled substrate. For inhibition studies, determine the percentage of inhibition and IC50 values.

Signaling Pathways and Experimental Workflows

Endocannabinoid Signaling Pathway

Arachidonamide is a key signaling molecule in the endocannabinoid system. Its synthesis is triggered by neuronal activity, and it acts as a retrograde messenger, binding to presynaptic cannabinoid receptors (CB1 and CB2) to modulate neurotransmitter release. FAAH, located postsynaptically, is the primary enzyme responsible for terminating anandamide's signaling.[11]

Caption: Endocannabinoid signaling pathway involving arachidonamide and FAAH.

Experimental Workflow for FAAH Inhibitor Screening

The process of identifying and characterizing FAAH inhibitors typically follows a structured workflow, from initial screening to detailed kinetic analysis.

Caption: A typical experimental workflow for screening and characterizing FAAH inhibitors.

Conclusion

The enzymatic degradation of arachidonamide by FAAH is a fundamental process in the regulation of endocannabinoid signaling and represents a highly promising target for therapeutic intervention. A thorough understanding of the enzyme's mechanism, kinetics, and the availability of robust experimental protocols are essential for the successful development of novel FAAH-targeted therapeutics. This guide provides a foundational resource for researchers and scientists dedicated to advancing this exciting field of drug discovery.

References

- 1. Fatty acid amide hydrolase, the degradative enzyme for anandamide and oleamide, has selective distribution in neurons within the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The endocannabinoid hydrolase FAAH is an allosteric enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A fluorescence-based assay for fatty acid amide hydrolase compatible with high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. pnas.org [pnas.org]

- 6. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]

- 9. Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

The Endocannabinoid Anandamide: A Comprehensive Technical Guide to its Physiological and Pathological Roles

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-arachidonoylethanolamine, more commonly known as anandamide (B1667382) (AEA), was the first endogenous cannabinoid to be identified.[1] Derived from the Sanskrit word "ananda," meaning "bliss" or "happiness," this lipid neurotransmitter plays a crucial role in a vast array of physiological processes, including mood regulation, appetite, pain perception, memory, and fertility.[2] However, dysregulation of the anandamide signaling system is implicated in a variety of pathological conditions, ranging from neurological and cardiovascular disorders to cancer and inflammatory diseases. This technical guide provides an in-depth exploration of the multifaceted roles of anandamide, its signaling pathways, and its therapeutic potential. We present quantitative data, detailed experimental protocols, and visual representations of its complex mechanisms of action to serve as a valuable resource for researchers and drug development professionals.

Quantitative Data

The following tables summarize key quantitative parameters related to anandamide's interaction with its primary receptors and its endogenous levels in various tissues under both normal and disease states.

Table 1: Anandamide Receptor Binding and Potency

| Receptor | Ligand | Kᵢ (nM) | EC₅₀ (nM) | Species | Reference |

| CB1 | Anandamide | 89 | 31 | Human | [1] |

| CB1 | Anandamide | ~70 | - | Not Specified | [3] |

| CB2 | Anandamide | 371 | 27 | Human | [1] |

| GPR55 | Anandamide | - | 18 | Human | [1] |

| TRPV1 | Anandamide | pKᵢ = 5.68 | - | Rat | [1] |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher affinity. EC₅₀ (Half Maximal Effective Concentration): The concentration of a ligand that induces a response halfway between the baseline and maximum after a specified exposure time.

Table 2: Endogenous Anandamide Levels in Physiological Conditions

| Tissue | Species | Concentration (pmol/g) | Reference |

| Hippocampus | Human | 29 | [4] |

| Hippocampus | Rat | 148 | [4] |

| Brain | Rat (P7) | 32.5 ± 6.5 | [5] |

| Brain (FAAH+/+) | Mouse | 50 ± 10 | [6] |

| Liver | Mouse (WT, control diet) | ~10 | [7] |

| Epididymal White Adipose Tissue | Mouse (WT, control diet) | ~25 | [7] |

| Subcutaneous White Adipose Tissue | Mouse (WT, control diet) | ~15 | [7] |

Table 3: Alterations in Anandamide Levels in Pathological Conditions

| Condition | Tissue/Fluid | Species | Change in Anandamide Levels | Reference |

| Ulcerative Colitis | Colon Biopsies | Human | Significantly elevated | [8] |

| Diverticulosis | Intestinal Samples | Human | Elevated | [8] |

| Celiac Disease (atrophic phase) | Intestinal Biopsies | Human | Elevated | [8] |

| Colorectal Cancer | Tumor Tissue | Human | Increased (threefold) | [9] |

| Endometrial Carcinoma | Tumor Tissue | Human | Decreased | [9] |

| Brain Cancer | Tumor Tissue | Human | Lower | [10] |

| Glioblastomas and Meningiomas | Tumor Tissue | Human | Higher | [10] |

| Pituitary Adenomas | Tumor Tissue | Human | Elevated | [10] |

| Acute COVID-19 Pneumonia | Blood Serum | Human | Significantly elevated | [11] |

| Doxorubicin-induced Cardiotoxicity | Cardiac Tissue | Not Specified | Significant increase | [12] |

| FAAH Knockout | Brain | Mouse | Greatly increased (775 ± 113 pmol/g) | [6] |

Signaling Pathways

Anandamide exerts its effects by interacting with a variety of receptors, primarily the cannabinoid receptors CB1 and CB2. These G-protein coupled receptors (GPCRs) trigger intracellular signaling cascades that modulate neurotransmitter release, gene expression, and cellular function.

Anandamide is synthesized "on-demand" from membrane lipid precursors. Its primary synthetic pathway involves the hydrolysis of N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE) by NAPE-specific phospholipase D (NAPE-PLD).[13]

Physiological Roles

Anandamide is a key modulator of numerous physiological processes, maintaining homeostasis throughout the body.

-

Neurotransmission: In the central nervous system, anandamide acts as a retrograde messenger, being released from postsynaptic neurons to activate presynaptic CB1 receptors.[4] This leads to the inhibition of neurotransmitter release, thereby regulating synaptic plasticity, memory formation, and motor control.[4]

-

Pain Modulation: Anandamide plays a significant role in analgesia by acting on both central and peripheral cannabinoid receptors. It can suppress pain signaling at various levels of the nervous system.[14]

-

Appetite and Metabolism: The endocannabinoid system is a well-established regulator of appetite and energy balance. Anandamide, through CB1 receptor activation in the hypothalamus and limbic system, can stimulate food intake.[14]

-

Mood and Emotion: Anandamide is implicated in the regulation of mood and emotional responses, with higher levels often associated with feelings of well-being and reduced anxiety.[2]

-

Cardiovascular Function: Anandamide can induce vasodilation and hypotension, primarily through the activation of CB1 receptors.[11][15] It also exhibits cardioprotective effects in certain contexts.[16]

-

Reproduction and Development: Anandamide levels are crucial for successful ovulation and embryo implantation.[2] It is also involved in fetal brain development.[17]

-

Immune Modulation: Through its interaction with CB2 receptors, predominantly found on immune cells, anandamide can modulate inflammatory responses.[18]

Pathological Roles

Dysregulation of the anandamide system is associated with a wide range of diseases.

-

Neurological and Psychiatric Disorders: Altered anandamide signaling has been linked to conditions such as anxiety, depression, schizophrenia, and neurodegenerative diseases like Parkinson's and Alzheimer's disease.[19] In chronic migraine sufferers, lower levels of circulating anandamide have been observed.[20]

-

Cardiovascular Diseases: While anandamide can have protective cardiovascular effects, its dysregulation is implicated in the pathophysiology of hypertension, atherosclerosis, and heart failure.[12][18][21]

-

Cancer: The role of anandamide in cancer is complex and often context-dependent. It has been shown to inhibit the proliferation of some cancer cells, including human breast and colon cancer cells, and glioma cells.[21][22][23] However, in other cancer types, it may promote tumor growth.[9] Altered levels of anandamide and its metabolizing enzymes are frequently observed in various tumors.[9][10]

-

Inflammatory Diseases: Given its immunomodulatory properties, anandamide is involved in inflammatory conditions. Elevated levels are found in the synovial fluid of patients with rheumatoid arthritis and osteoarthritis.[24] It has also been implicated in inflammatory bowel disease.[8]

-

Metabolic Disorders: The role of the endocannabinoid system in appetite and energy balance makes it a key player in obesity and type 2 diabetes.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying anandamide.

Anandamide Extraction from Tissues for LC-MS/MS Analysis

This protocol is adapted from methods described for aortic tissue and plasma.[15][25]

-

Tissue Homogenization:

-

Weigh the frozen tissue sample.

-

Homogenize the tissue in methanol (B129727) containing deuterated internal standards (e.g., [²H₄]-AEA) using a tissue homogenizer.[25]

-

-

Lipid Extraction (Liquid-Liquid Extraction):

-

Add chloroform (B151607) to the homogenate and vortex thoroughly.

-

Add ultra-purified water and centrifuge to separate the organic and aqueous phases.[25]

-

Collect the lower organic phase.

-

Repeat the chloroform wash on the remaining aqueous phase and combine the organic layers.[25]

-

Alternatively, a protein precipitation step with acetonitrile (B52724) can be performed prior to extraction with a solvent like toluene.[15]

-

-

Drying and Reconstitution:

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

-

Use a C18 reverse-phase column for chromatographic separation.

-

Employ a gradient elution with mobile phases typically consisting of water and acetonitrile with additives like formic acid or ammonium (B1175870) acetate.[15]

-

Detect and quantify anandamide and the internal standard using multiple reaction monitoring (MRM) in positive electrospray ionization mode.

-

Cannabinoid Receptor Binding Assay

This protocol is a general outline based on standard receptor binding assay principles.[14]

-

Membrane Preparation:

-

Prepare cell membranes from tissues or cultured cells expressing the cannabinoid receptor of interest (CB1 or CB2).

-

Homogenize the cells or tissues in a suitable buffer and centrifuge to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Binding Reaction:

-

In a multi-well plate, combine the membrane preparation, a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940), and varying concentrations of unlabeled anandamide (or other test compounds).[14]

-

To determine non-specific binding, include a set of wells with a high concentration of a non-radiolabeled, high-affinity cannabinoid ligand.

-

-

Incubation and Termination:

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the Kᵢ of anandamide.

-

Fatty Acid Amide Hydrolase (FAAH) Activity Assay (Fluorometric)

This protocol is based on commercially available assay kits.[17]

-

Sample Preparation:

-

Homogenize tissue or cells in an ice-cold assay buffer.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the FAAH enzyme.

-

-

Assay Reaction:

-

In a 96-well microplate, add the sample supernatant.

-

Include a positive control (recombinant FAAH) and a negative control (with a specific FAAH inhibitor).

-

Initiate the reaction by adding a fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide).[17]

-

-

Fluorescence Measurement:

-

Incubate the plate at 37°C.

-

Measure the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340-360/450-465 nm).[17] The rate of fluorescence increase is proportional to the FAAH activity.

-

-

Data Analysis:

-

Calculate the FAAH activity in the samples by comparing the rate of fluorescence change to a standard curve generated with a known concentration of the fluorescent product (e.g., 7-amino-4-methylcoumarin).

-

Experimental Workflows

The following diagram illustrates a typical workflow for investigating the effects of anandamide on a specific cellular response.

Conclusion and Future Directions

Anandamide is a pivotal endogenous lipid mediator with a broad spectrum of physiological and pathological roles. Its intricate signaling network presents a wealth of opportunities for therapeutic intervention in a variety of diseases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the complexities of the anandamide system. Future research should focus on elucidating the precise context-dependent roles of anandamide in different disease states, identifying novel molecular targets within its signaling pathways, and developing selective modulators of anandamide activity with improved therapeutic profiles. A deeper understanding of this fascinating molecule holds the promise of novel treatments for a range of debilitating conditions.

References

- 1. Anandamide | CB and TRPV1 Receptor Agonist | Tocris Bioscience [tocris.com]

- 2. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]

- 3. youtube.com [youtube.com]

- 4. Effects of the endogeneous cannabinoid, anandamide, on neuronal activity in rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exogenous Anandamide Protects Rat Brain against Acute Neuronal Injury In Vivo | Journal of Neuroscience [jneurosci.org]

- 6. Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Endocannabinoid overactivity and intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insights into the effects of the endocannabinoid system in cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ovid.com [ovid.com]

- 12. The emerging role of the endocannabinoid system in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anandamide initiates Ca2+ signaling via CB2 receptor linked to phospholipase C in calf pulmonary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The endocannabinoid anandamide has an anti-inflammatory effect on CCL2 expression in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. ahajournals.org [ahajournals.org]

- 19. researchgate.net [researchgate.net]

- 20. Dr. Bala Subramaniam: Bridging neuroscience and yogic science [globalindian.com]

- 21. Anandamide and endocannabinoid system: an attractive therapeutic approach for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Effects of Anandamide on Polyamine Levels and Cell Growth in Human Colon Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 24. The endocannabinoid system in pain and inflammation: Its relevance to rheumatic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [frontiersin.org]

Arachidonamide as a Retrograde Messenger in Synaptic Transmission: A Technical Guide

Introduction

Arachidonamide, more commonly known as anandamide (B1667382) (AEA), is an endogenous cannabinoid neurotransmitter. It is a key modulator of synaptic function, primarily acting as a retrograde messenger.[1][2] This mechanism involves its synthesis and release from postsynaptic neurons to act on presynaptic cannabinoid receptors (CB1), thereby suppressing neurotransmitter release.[3][4] This process is fundamental to various forms of synaptic plasticity, including depolarization-induced suppression of inhibition (DSI) and depolarization-induced suppression of excitation (DSE).[5][6] This technical guide provides an in-depth overview of the core mechanisms, experimental evidence, and methodologies related to anandamide's role as a retrograde messenger, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Anandamide-Mediated Retrograde Signaling

Retrograde signaling is a form of synaptic communication where a signal travels from the postsynaptic neuron back to the presynaptic neuron.[4][7] Anandamide is a key player in this process, which can be broken down into the following steps:

-

On-Demand Synthesis: Unlike classical neurotransmitters that are stored in vesicles, anandamide is synthesized "on-demand" from membrane lipid precursors in the postsynaptic neuron.[5][8] This synthesis is triggered by a significant increase in intracellular calcium concentration ([Ca2+]i), often resulting from strong postsynaptic depolarization or activation of Gq/11-coupled receptors.[9][10][11]

-

Biosynthesis Pathway: The primary pathway for anandamide synthesis involves the conversion of N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE) to anandamide, a reaction catalyzed by a specific phospholipase D (NAPE-PLD).[12][13]

-

Release and Diffusion: Due to its lipophilic nature, anandamide is thought to be released from the postsynaptic membrane and diffuses across the synaptic cleft.[5][8]

-

Presynaptic CB1 Receptor Activation: In the presynaptic terminal, anandamide binds to and activates CB1 receptors, which are among the most abundant G-protein coupled receptors in the brain.[14][15]

-

Suppression of Neurotransmitter Release: Activation of presynaptic CB1 receptors, which are coupled to Gi/o proteins, leads to the inhibition of voltage-gated Ca2+ channels (N- and P/Q-type) and the activation of K+ channels.[5][16] This reduces calcium influx into the presynaptic terminal, thereby suppressing the release of neurotransmitters such as GABA (leading to DSI) or glutamate (B1630785) (leading to DSE).[5][17]

-

Inactivation: The signaling is terminated by the reuptake of anandamide into neurons and glial cells, followed by intracellular enzymatic degradation, primarily by fatty acid amide hydrolase (FAAH).[5][11]

Signaling Pathway of Anandamide Retrograde Transmission

Quantitative Data from Key Experiments

The following tables summarize quantitative findings from seminal studies on anandamide-mediated retrograde signaling.

Table 1: Effects of CB1 Receptor Modulation on Synaptic Transmission

| Brain Region/Neuron Type | Experimental Condition | Measured Parameter | Effect Size | Reference |

| Hippocampal Autapses | WIN 55212-2 (100 nM) | Excitatory Postsynaptic Currents (EPSCs) | Inhibition to 0.46 of control | [18] |

| Hippocampal Cultures | WIN 55212-2 | EPSCs | Inhibition to 0.43 of control | [18] |

| Hippocampal Cultures | WIN 55212-2 | Inhibitory Postsynaptic Currents (IPSCs) | Inhibition to < 0.10 of control | [18] |

| GnRH Neurons | WIN55,212 (1 µM) | Action Current Frequency | Decrease to 49 ± 15% of control | [19] |

| Cerebellar Purkinje Cells | SR141716A (CB1 Antagonist) | Depolarization-induced Suppression of Inhibition (DSI) | Totally eliminated | [9] |

| Cerebellar Purkinje Cells | CB1 Knock-out Mouse | Depolarization-induced Suppression of Inhibition (DSI) | Deficient | [9] |

Table 2: Behavioral and Physiological Effects in FAAH Knockout Mice

| Parameter | Treatment | Genotype | Observation | Reference |

| Rectal Temperature | Anandamide (50 mg/kg, i.p.) | FAAH-/- | Robust drop in temperature, peaking at 1-2 hours post-treatment | [20] |

| Catalepsy | Anandamide (50 mg/kg, i.p.) | FAAH-/- | Most extreme at 1 hour post-treatment, dissipating by 4 hours | [20] |

Detailed Experimental Protocols

Protocol 1: Electrophysiological Measurement of DSI in Brain Slices

This protocol outlines a typical whole-cell patch-clamp experiment to measure DSI in, for example, hippocampal CA1 pyramidal neurons.

1. Brain Slice Preparation:

- Anesthetize and decapitate a rodent (e.g., mouse or rat) in accordance with institutional animal care guidelines.

- Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.

- Cut 300-400 µm thick horizontal or coronal slices using a vibratome.

- Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

2. Electrophysiological Recording:

- Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 30-32°C.

- Visualize neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.

- Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron using a borosilicate glass pipette (3-5 MΩ) filled with an internal solution designed to measure inhibitory postsynaptic currents (IPSCs), e.g., containing (in mM): 130 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Na₂, 0.3 GTP-Na, pH adjusted to 7.3 with CsOH. Glutamate receptor antagonists (e.g., CNQX and AP5) are added to the aCSF to isolate GABAergic IPSCs.

- Hold the neuron in voltage-clamp mode at -70 mV.

3. DSI Induction and Measurement:

- Evoke baseline IPSCs at a low frequency (e.g., 0.1 Hz) by stimulating nearby inhibitory interneurons with a bipolar stimulating electrode.

- To induce DSI, depolarize the postsynaptic neuron to 0 mV for a short duration (e.g., 5-10 seconds).

- Continue to record evoked IPSCs immediately after the depolarization pulse to observe the transient suppression of the current.

- Quantify the magnitude and duration of DSI by comparing the amplitude of IPSCs before and after the depolarizing step.

4. Pharmacological Validation:

- To confirm the involvement of anandamide and CB1 receptors, repeat the DSI protocol after bath application of a CB1 receptor antagonist (e.g., AM251 or SR141716A). A successful blockade of DSI confirms the endocannabinoid-mediated mechanism.

Protocol 2: Assay for Anandamide Uptake

This biochemical assay measures the uptake of radiolabeled anandamide into cultured cells or synaptosomes.[21]

1. Cell Culture and Preparation: